叠氮-PEG3-C1-Ala

描述

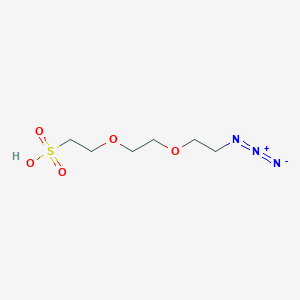

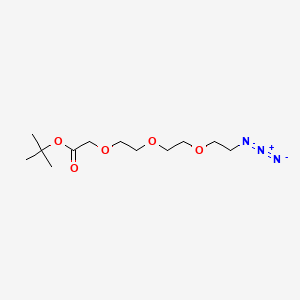

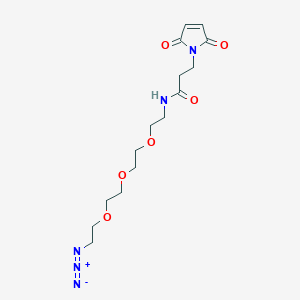

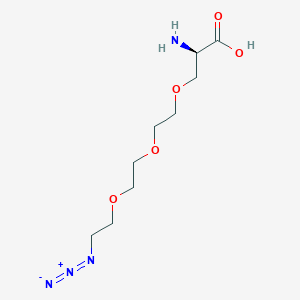

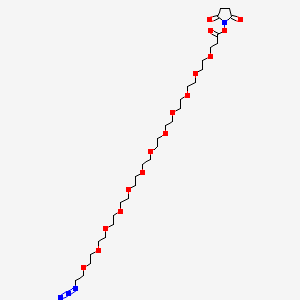

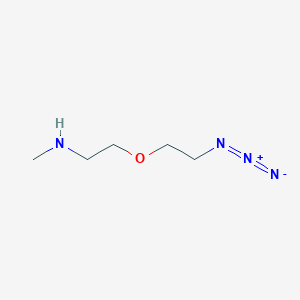

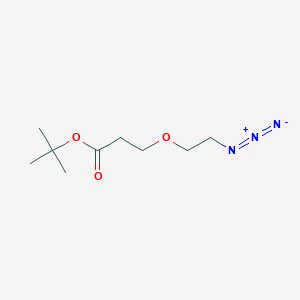

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .

Synthesis Analysis

Azide-PEG3-C1-Ala can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular weight of Azide-PEG3-C1-Ala is 262.26 and its formula is C9H18N4O5 . The SMILES representation is NC@HC(O)=O .Physical And Chemical Properties Analysis

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . More specific physical and chemical properties are not available in the sources I found.科学研究应用

双模态成像:叠氮官能化的化合物(如叠氮-PEG3-C1-Ala)正在用于开发光活化荧光标记,用于双模态成像,结合正电子发射断层扫描和光学成像。这种方法增强了对特定分子靶标(如临床病理和术中手术中的人表皮生长因子受体 2)的检测 (Guillou 等,2022).

用于生物分子固定化的表面功能化:研究表明,使用this compound 在固体表面固定碳水化合物和蛋白质是有效的。该过程利用了顺序的 Diels-Alder 和叠氮-炔环加成反应,表明其在生物偶联化学和靶向药物递送中的潜力 (Sun 等,2006).

聚合物化学中的合成和定量:叠氮官能化聚(乙二醇)衍生物(如this compound)的合成在偶联化学中至关重要。这项研究重点介绍了叠氮掺入 PEG 聚合物的有效合成和定量方法,这对于它们在形成纳米颗粒的聚合物系统中的应用至关重要 (Semple 等,2016).

藻酸盐交联和功能化:通过 PEG 连接到藻酸盐的叠氮基团已被证明可以促进互补性膦官能化基团的共价交联或固定化。这种方法可以提高藻酸盐聚合物在各种细胞类型的稳定包封和生物活性分子的固定化中的效用 (Gattás-Asfura 和 Stabler,2009).

创建生物功能水凝胶:叠氮官能化的 PEG 通过点击化学在制造柔软、无毒和可降解的水凝胶中发挥着重要作用。这些水凝胶在生物医学领域有应用,突出了this compound 在创建生物相关部分中的多功能性 (Öberg 等,2013).

可注射水凝胶的开发:叠氮官能化的 PEG 已被用于通过应变促进的叠氮-炔环加成反应制造可注射水凝胶。这些水凝胶由于其生物相容性和快速降解性,有望用于生物医学应用,例如介入治疗中的栓塞剂 (Jiang 等,2015).

癌症疫苗的开发:叠氮官能团已用于癌症疫苗的开发。通过用叠氮基团修饰淋巴内皮细胞,可以改善疫苗成分向淋巴结的递送,从而增强抗肿瘤免疫 (Qin 等,2021).

作用机制

Target of Action

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

Azide-PEG3-C1-Ala operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a significant role in the ubiquitin-proteasome system . This system is a complex network of enzymes that tag proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged proteins . By selectively degrading target proteins, Azide-PEG3-C1-Ala can influence various biochemical pathways within the cell .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the protac molecules .

Result of Action

The primary result of Azide-PEG3-C1-Ala’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of Azide-PEG3-C1-Ala can be influenced by various environmental factors. These may include the presence of copper ions for the CuAAc reaction, the availability of target proteins, and the efficiency of the ubiquitin-proteasome system . .

安全和危害

生化分析

Biochemical Properties

Azide-PEG3-C1-Ala plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its Azide group. This interaction is facilitated by a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which can also occur with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of Azide-PEG3-C1-Ala are primarily related to its role as a PROTAC linker. PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, Azide-PEG3-C1-Ala can influence cell function by affecting the levels of specific proteins within the cell.

Molecular Mechanism

The molecular mechanism of action of Azide-PEG3-C1-Ala is tied to its role in the formation of PROTACs . The Azide group in Azide-PEG3-C1-Ala can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. This reaction forms a triazole ring, which is a key component in the structure of many PROTACs .

属性

IUPAC Name |

(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNVZMHTTIZOKQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)